molecular formula C20H20ClN3O B2552738 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323538-17-5

6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2552738
CAS No.: 1323538-17-5
M. Wt: 353.85
InChI Key: QIQKDWXDZWPPSZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-3-carbonitrile family, characterized by a bicyclic quinoline core substituted with a cyano group at position 2. The ethoxy group at position 6 and the 3-ethylphenylamino moiety at position 4 define its structural uniqueness. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

6-ethoxy-4-(3-ethylanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClH/c1-3-14-6-5-7-16(10-14)23-20-15(12-21)13-22-19-9-8-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQKDWXDZWPPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.

    Introduction of the ethoxy group: This step involves the ethoxylation of the quinoline core using ethyl iodide and a strong base such as sodium hydride.

    Cyanation: The nitrile group is introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, including:

  • Anticancer Properties :
    • Studies have indicated that quinoline derivatives possess anticancer activities. For instance, compounds similar to 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline have been evaluated for their effects on various cancer cell lines. Research suggests that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity :
    • The antimicrobial potential of quinoline derivatives has been extensively studied. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the quinoline moiety is thought to enhance the interaction with microbial targets.
  • Antidepressant Effects :
    • Recent research has explored the use of quinoline derivatives in the synthesis of antidepressant molecules. The ability to modulate neurotransmitter systems makes these compounds attractive candidates for further development in treating depression .

Case Studies

Recent studies highlight the potential applications of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline in various therapeutic contexts:

  • Anticancer Activity Evaluation :
    • A study evaluated a series of quinoline derivatives for their cytotoxic effects against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50_{50} values in the range of 1.9–7.52 µg/mL, demonstrating significant antiproliferative activity .
  • Antimicrobial Screening :
    • A comprehensive screening of synthesized quinoline derivatives revealed that several exhibited low Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinoline-3-carbonitrile scaffold is highly modular. Key comparisons include:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound 6-Ethoxy, 4-(3-ethylphenyl)amino C₂₀H₂₀ClN₅O (est.)* ~400 (est.) Hydrophobic ethyl groups enhance lipophilicity
6-Amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxyquinoline-3-carbonitrile 6-Amino, 4-(3-chloro-4-fluorophenyl)amino C₁₈H₁₃ClFN₅O 381.78 Electron-withdrawing Cl/F groups improve target binding
Compound 83 () 4-(3-chloro-4-fluorobenzyloxy), 6-(sulfonylphenyl) C₃₁H₂₅ClFN₃O₃S 598.07 Bulky sulfonyl group reduces membrane permeability
Compound 2c () 6-Methoxy, 4-(pyrimidinylamino) C₂₇H₂₃N₇O 477.52 Pyrimidine moiety enhances kinase inhibition

*Estimated based on structural analogs in (C₂₄H₂₁Cl₂N₅O₂, 482.36 g/mol).

Key Observations :

  • Solubility : The hydrochloride salt form (shared with ’s compound) offers superior aqueous solubility versus free bases .

Stability and Formulation

  • Salt Form : The hydrochloride salt (common to and ) improves stability under acidic conditions, critical for oral bioavailability .
  • Thermal Stability: Melting points for analogs range from 177–261°C (), suggesting the target compound likely shares high thermal stability due to its rigid quinoline core .

Biological Activity

6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer.

  • Molecular Formula : C20H20ClN3O
  • Molecular Weight : 353.85 g/mol
  • CAS Number : 1323538-17-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Core : This can be achieved through a Friedländer synthesis, where aniline derivatives are condensed with ketones.
  • Introduction of the Ethoxy Group : This is done via an alkylation reaction using ethyl iodide or bromide in the presence of a base.
  • Formation of the Carbonitrile Group : Achieved through cyanation reactions using sodium or potassium cyanide.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing cellular responses.
  • Cellular Pathway Influence : The compound can affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, demonstrating effectiveness against several bacterial strains:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Escherichia coli50 µg/mL

This compound showed promising results as an antibacterial agent, comparable to known antibiotics.

Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. In a comparative study, the antioxidant activity of various compounds was assessed using the DPPH radical scavenging assay:

Compound NameIC50 (ppm)
This compound600 ppm
Ascorbic Acid (Control)50 ppm

While the antioxidant activity was lower than that of ascorbic acid, it still indicates potential for further development in this area.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent investigation focused on the antibacterial properties of quinoline derivatives. The study found that 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Evaluation of Antioxidant Properties :
    Another study evaluated various quinoline compounds for their antioxidant capabilities. The findings suggested that while this compound has moderate antioxidant activity, structural modifications could enhance its efficacy .
  • Therapeutic Applications in Cancer :
    Preliminary studies have indicated that quinoline derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth . Further research is ongoing to elucidate these mechanisms specifically for 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline.

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